molecular formula C17H15Cl2NO2 B10900347 3-[(2E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

3-[(2E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B10900347
M. Wt: 336.2 g/mol
InChI Key: LKDRGTKFUYKOKS-JXMROGBWSA-N
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Description

3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a synthetic organic compound characterized by its unique chemical structure It contains a pyridinone ring substituted with a dichlorophenyl group, a propenoyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorobenzonitrile with acetonitrile in the presence of a strong base like potassium tert-butoxide to form an acrylonitrile intermediate. This intermediate undergoes cyclization with ethyl 2,4-dioxovalerate in acetic acid to form a pyridine derivative. Subsequent reduction with sodium borohydride and a Mitsunobu reaction with 1,2,4-triazole yields the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinone derivatives and dichlorophenyl-substituted compounds. Examples are:

Uniqueness

What sets 3-[(E)-3-(2,4-DICHLOROPHENYL)-2-METHYL-2-PROPENOYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

3-[(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C17H15Cl2NO2/c1-9-6-11(3)20-17(22)15(9)16(21)10(2)7-12-4-5-13(18)8-14(12)19/h4-8H,1-3H3,(H,20,22)/b10-7+

InChI Key

LKDRGTKFUYKOKS-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C)C

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C)C

Origin of Product

United States

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